N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a nitro group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-chloro-2-methyl-4-nitroaniline+phenylacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: N-(5-amino-2-methyl-4-nitrophenyl)-2-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-methyl-4-nitroaniline and phenylacetic acid.
Scientific Research Applications
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and the amide linkage can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methyl-4-nitrophenyl)-benzenesulfonamide
- 5-chloro-2-methyl-4-nitroaniline
Uniqueness
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide is unique due to the combination of its structural features, including the phenylacetamide moiety and the nitro-chlorinated aromatic ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-14(18(20)21)12(16)9-13(10)17-15(19)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQKNTHWRNWTEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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